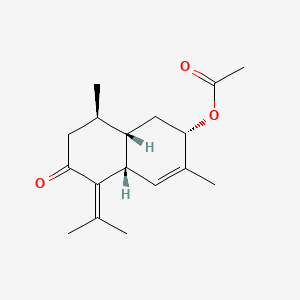

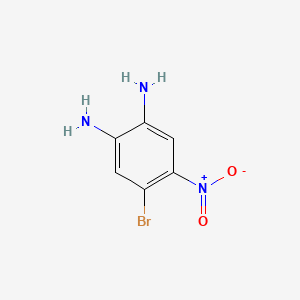

4-Bromo-5-nitrobenzene-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

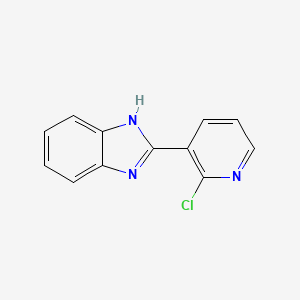

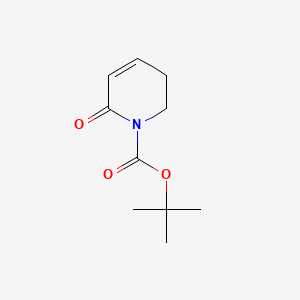

4-Bromo-5-nitrobenzene-1,2-diamine, also known by its CAS Number 113269-07-1, is a chemical compound with a molecular weight of 232.04 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Synthesis Analysis

The synthesis of 4-Bromo-5-nitrobenzene-1,2-diamine involves multiple steps. One possible method is the nitration of benzene, followed by the conversion of the nitro group to an amine, and finally a bromination . Another method involves acetylation followed by bromination and alkaline hydrolysis .Molecular Structure Analysis

The linear formula of 4-Bromo-5-nitrobenzene-1,2-diamine is C6H6BrN3O2 . More detailed structural information can be obtained from its InChI code: 1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 .Chemical Reactions Analysis

The chemical reactions involving 4-Bromo-5-nitrobenzene-1,2-diamine are typically electrophilic aromatic substitution reactions . These reactions are slower than the electrophilic addition reactions of other unsaturated hydrocarbons .科学的研究の応用

Chemical Synthesis

4-Bromo-5-nitrobenzene-1,2-diamine is used as a reagent in chemical synthesis . It’s a versatile compound that can be used to create a variety of other chemicals, making it valuable in the field of organic chemistry .

Synthesis of Imidazoles

This compound plays a crucial role in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Organic Polymer Solar Cells

Research has shown that 4-Bromo-5-nitrobenzene-1,2-diamine can be used in the active layer of organic polymer solar cells . The addition of this compound has been shown to improve the energy conversion efficiency of these cells .

Pharmaceutical Applications

Due to its chemical properties, 4-Bromo-5-nitrobenzene-1,2-diamine could potentially be used in the development of new pharmaceuticals . Imidazoles, which can be synthesized using this compound, are commonly used in pharmaceuticals .

Agrochemical Applications

Similar to its potential use in pharmaceuticals, this compound could also be used in the development of new agrochemicals . The ability to synthesize imidazoles using this compound could lead to the creation of new pesticides or fertilizers .

Functional Materials

Imidazoles, which can be synthesized using 4-Bromo-5-nitrobenzene-1,2-diamine, are being researched for use in functional materials . These could include dyes for solar cells and other optical applications .

Safety And Hazards

特性

IUPAC Name |

4-bromo-5-nitrobenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXKPRVKQPWQOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Br)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90764841 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-nitrobenzene-1,2-diamine | |

CAS RN |

113269-07-1 |

Source

|

| Record name | 4-Bromo-5-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90764841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-aminothieno[3,2-C]pyridine-2-carboxylate](/img/structure/B599822.png)

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)